Methyl (2,4-diaminophenyl)acetate
Overview
Description
“Methyl (2,4-diaminophenyl)acetate” is a chemical compound that belongs to the class of organic compounds known as aminophenylacetates. It is commonly used in scientific research for its various applications, including its ability to act as a precursor in the synthesis of other organic compounds. The molecular formula of this compound is C9H12N2O2 .
Synthesis Analysis
The synthesis of “Methyl (2,4-diaminophenyl)acetate” involves the reaction of 2,4-diaminophenylacetic acid methyl ester with a 2-molar solution of trimethyl aluminum in toluene. This mixture is then heated for 60 minutes to 60° C .Molecular Structure Analysis
The molecular structure of “Methyl (2,4-diaminophenyl)acetate” consists of a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, and 6 aromatic bonds. It also contains 1 six-membered ring, 1 ester (aliphatic), 2 primary amines (aromatic), and 1 secondary amine (aromatic) .Scientific Research Applications
Organic Synthesis and Drug Intermediates
Research in organic synthesis often explores compounds with similar structures for the development of drug intermediates. For instance, the design of experiments for drug intermediates like methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, achieved through Grignard reaction, highlights the importance of such compounds in medicinal chemistry. These methodologies could potentially apply to the synthesis and application of methyl (2,4-diaminophenyl)acetate in drug development, emphasizing the compound's role in enhancing experimental skills and scientific research involvement (Min, 2015).
Environmental Remediation
The study on rapid degradation of environmental pollutants facilitated by acetate derivatives underlines the utility of acetate-based compounds in environmental science. For example, acetate can stimulate the degradation of pollutants like 2,4-dichlorophenoxyacetic acid under methanogenic conditions, suggesting that methyl (2,4-diaminophenyl)acetate could have applications in enhancing the biodegradation of environmental contaminants (Yang et al., 2017).
Advanced Materials and Chemical Engineering
The synthesis of new lavendamycin analogues, involving compounds structurally related to methyl (2,4-diaminophenyl)acetate, showcases the compound's potential in creating novel materials with specific properties. These analogues, developed through complex organic reactions, indicate the broader applicability of similar compounds in materials science and engineering for the development of new therapeutic agents (Nourry, Legoupy, & Huet, 2008).
Energy Storage and Conversion
In the realm of energy storage, research on the use of methyl acetate as a co-solvent in lithium-ion batteries underscores the relevance of acetate derivatives in improving battery performance. This suggests that methyl (2,4-diaminophenyl)acetate could potentially find applications in the development of electrolytes for high-performance batteries, demonstrating the compound's versatility across different research domains (Li et al., 2018).
Safety And Hazards
“Methyl (2,4-diaminophenyl)acetate” is considered hazardous. It is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
methyl 2-(2,4-diaminophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFWHNUTXPYEJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2,4-diaminophenyl)acetate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.